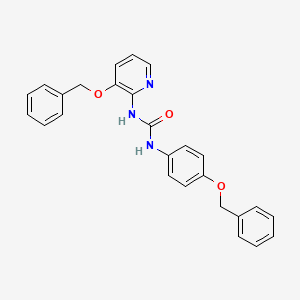
2,5-Diaminopyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaminopyrimidin-4(3H)-one is a chemical compound that has been studied in the context of biochemistry, particularly in relation to the biosynthesis of riboflavin . It is involved in enzymatic reactions and has been studied in organisms such as Methanothermobacter thermautotrophicus .
Synthesis Analysis
The synthesis of 2,5-Diaminopyrimidin-4(3H)-one involves enzymatic reactions. For instance, the pyrimidine reductase of the riboflavin biosynthetic pathway, specified by the open reading frame MJ0671 of Methanocaldococcus jannaschii, was shown to catalyze the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .Molecular Structure Analysis
The molecular structure of 2,5-Diaminopyrimidin-4(3H)-one has been analyzed using X-ray crystallography . The folding pattern of the enzyme involved in its synthesis resembles that of dihydrofolate reductase, with the Thermotoga maritima ortholog as the most similar structure .Chemical Reactions Analysis
The chemical reactions involving 2,5-Diaminopyrimidin-4(3H)-one are primarily enzymatic in nature. The enzyme from Methanocaldococcus jannaschii catalyzes the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .Scientific Research Applications
Riboflavin Biosynthesis
- Role : This compound serves as an intermediate in the riboflavin biosynthesis pathway. Specifically, it is converted into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate by an enzyme called pyrimidine nucleotide reductase .
Structural Insights from X-Ray Studies
- Enzyme : The enzyme responsible for the conversion mentioned above has been studied in detail. Researchers have determined its X-ray structure .
- Catalytic Activity : The enzyme catalyzes the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate at a specific rate .
Biotechnological Applications
Mechanism of Action
properties
IUPAC Name |
2,5-diamino-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-7-4(6)8-3(2)9/h1H,5H2,(H3,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQSBATTZNERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminopyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2626070.png)
![N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626072.png)


![Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate](/img/structure/B2626076.png)
![5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2626077.png)


![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)
![8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2626084.png)
![2-[2-[(4-Chlorophenyl)methylamino]ethoxy]ethanol](/img/structure/B2626086.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2626088.png)
